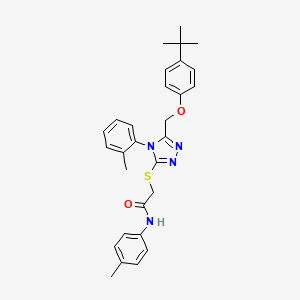![molecular formula C29H28FN3O5S B11088867 Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11088867.png)
Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes an ethoxyphenyl group, a fluorobenzyl group, and a thioxoimidazolidinone moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxyaniline with an appropriate acylating agent to form the ethoxyphenyl intermediate.
Formation of the Fluorobenzyl Intermediate: This step involves the reaction of 4-fluorobenzyl chloride with a suitable nucleophile to form the fluorobenzyl intermediate.
Formation of the Thioxoimidazolidinone Moiety: This step involves the cyclization of a suitable precursor with sulfur to form the thioxoimidazolidinone ring.
Coupling Reactions: The final step involves coupling the ethoxyphenyl, fluorobenzyl, and thioxoimidazolidinone intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ethoxy and fluorobenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Use in the development of novel materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(4-methoxyphenyl)amino]benzoate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 4-[(4-chlorophenyl)amino]benzoate: Similar structure but with a chlorophenyl group instead of a fluorobenzyl group.
Ethyl 4-[(4-nitrophenyl)amino]benzoate: Similar structure but with a nitrophenyl group instead of an ethoxy group.
Uniqueness
Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the ethoxyphenyl, fluorobenzyl, and thioxoimidazolidinone moieties makes it distinct from other similar compounds and potentially useful for various applications.
Properties
Molecular Formula |
C29H28FN3O5S |
|---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
ethyl 4-[4-[2-(4-ethoxyanilino)-2-oxoethyl]-3-[(4-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C29H28FN3O5S/c1-3-37-24-15-11-22(12-16-24)31-26(34)17-25-27(35)33(23-13-7-20(8-14-23)28(36)38-4-2)29(39)32(25)18-19-5-9-21(30)10-6-19/h5-16,25H,3-4,17-18H2,1-2H3,(H,31,34) |
InChI Key |
VFQMWZWWYORHEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


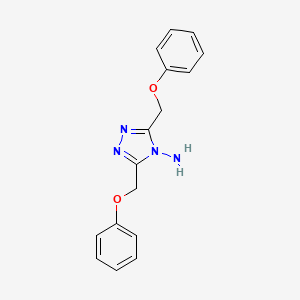
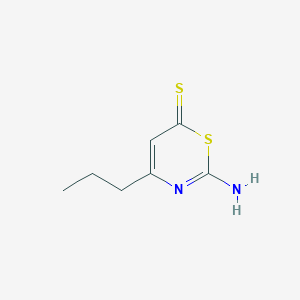
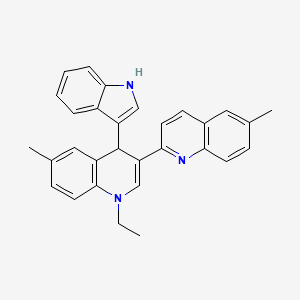
![ethyl 4-({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-6-[(3-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11088824.png)
![Methyl 2-[(6-bromo-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B11088831.png)
![2-[(5E)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11088833.png)

![Nalpha-[(benzyloxy)carbonyl]-N-(2-methoxyethyl)phenylalaninamide](/img/structure/B11088843.png)
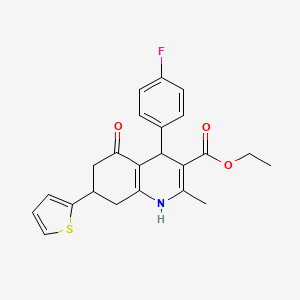
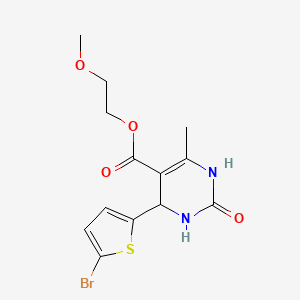
![N,N-dimethyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexanamine](/img/structure/B11088855.png)
![Ethyl 4-{[({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B11088861.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-ethoxyphenyl benzoate](/img/structure/B11088887.png)
